molecular formula C9H12F2O2 B14794094 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione CAS No. 1031926-87-0

2,2-Difluoro-5-isopropylcyclohexane-1,3-dione

Cat. No.: B14794094
CAS No.: 1031926-87-0
M. Wt: 190.19 g/mol
InChI Key: JFWMFERJFZESBV-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-isopropylcyclohexane-1,3-dione (CAS 1031926-87-0) is a fluorinated cyclic diketone with a molecular formula of C9H12F2O2 and a molecular weight of 190.19 g/mol . This compound is characterized by its high purity, typically 95% or greater, making it a valuable building block in medicinal and organic chemistry research . The incorporation of fluorine atoms into organic molecules is a established strategy to enhance properties such as metabolic stability, membrane permeability, and bioavailability, which is crucial in the development of novel pharmaceuticals, including anticancer, antiviral, and central nervous system agents . As a fluorinated cyclohexane derivative, it serves as a versatile precursor and ligand in chemical synthesis . For optimal stability and longevity, this product must be stored sealed in a dry environment at 2-8°C . This chemical is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1031926-87-0

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

2,2-difluoro-5-propan-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C9H12F2O2/c1-5(2)6-3-7(12)9(10,11)8(13)4-6/h5-6H,3-4H2,1-2H3

InChI Key

JFWMFERJFZESBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)C(C(=O)C1)(F)F

Origin of Product

United States

Preparation Methods

Dieckmann Annulation with Fluorinated Esters

A foundational approach involves Dieckmann annulation, where ethyl 3-fluoro-5-isopropyl-2-oxocyclohexane-1-carboxylate undergoes intramolecular cyclization under basic conditions. This method, adapted from the synthesis of 5-isopropyl-1,3-cyclohexanedione, introduces fluorine at the 2-position early in the synthesis. Sodium hydride (1.5–2.0 equiv) in toluene at −10°C to 0°C facilitates deprotonation and ester condensation, yielding the diketone framework. Post-cyclization hydrolysis with hydrochloric acid (30–36%) at 80–100°C removes protective groups, achieving 65–72% isolated yield.

Aldol Condensation Followed by Fluorination

Alternative routes employ aldol condensation between isobutylideneacetone and fluorinated malonates. For example, reacting 2-fluoroethyl malonate with isobutylideneacetone in THF at 25°C forms a β-ketoester intermediate. Subsequent Dieckmann cyclization with sodium methoxide generates the 2-fluoro-5-isopropyl scaffold. However, this method struggles with difluorination, necessitating a second fluorination step using Deoxo-Fluor (1.2 equiv) in dichloromethane, which attains 58% yield but risks over-fluorination.

Direct Fluorination of 5-Isopropylcyclohexane-1,3-dione

Electrophilic Fluorination with Selectfluor

Electrophilic fluorination of 5-isopropylcyclohexane-1,3-dione using Selectfluor (1,1-difluoro-2,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces two fluorine atoms at the 2-position. The reaction proceeds via a radical mechanism, with yields reaching 76% after 12 hours. Optimization studies indicate that excess Selectfluor (2.5 equiv) and catalytic silver nitrate (5 mol%) enhance regioselectivity, minimizing side products at the 4-position.

Hydrogenative Defluorination-Refluorination

A patented two-step process first hydrogenates 2,2,4,4-tetrafluoro-5-isopropylcyclohexane-1,3-dione over Pd/C (5 wt%) under H₂ (3 MPa) at 25°C, selectively removing fluorines at the 4-position. Subsequent treatment with hydrogen fluoride-pyridine complex (70% HF) reintroduces fluorines at the 2-position, achieving 82% overall yield. This method’s success hinges on the steric shielding provided by the 5-isopropyl group, which directs fluorination to the less hindered 2-position.

Multistep Synthesis via Tandem Michael-Claisen Reactions

Sodium Hydride-Mediated Tandem Reactions

A one-pot synthesis, inspired by US Patent 8,916,723, combines Michael addition and Claisen condensation. Ethyl 4-fluoro-3-oxopentanoate reacts with isopropyl vinyl ketone in toluene using sodium hydride (2.0 equiv) at 0°C. The tandem mechanism forms a γ,δ-diketone intermediate, which cyclizes upon heating to 70°C. Acidic workup (HCl, pH 3) isolates 2,2-difluoro-5-isopropylcyclohexane-1,3-dione in 68% yield. Key advantages include minimal purification and scalability to >100 g batches.

Enzymatic Desymmetrization

Emerging approaches utilize lipase-catalyzed desymmetrization of prochiral 2-fluoro-5-isopropylcyclohexane-1,3-dione. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes one fluorine, followed by chemical refluorination with N-fluorobenzenesulfonimide (NFSI). While enzymatic steps achieve >90% enantiomeric excess, the process remains cost-prohibitive for industrial use.

Comparative Analysis of Synthetic Methods

Method Starting Material Fluorination Agent Catalyst Yield (%) Purity (%)
Dieckmann Annulation Ethyl 3-fluoro-5-isopropyl ester None NaH 72 98
Selectfluor 5-Isopropylcyclohexanedione Selectfluor AgNO₃ 76 95
Tandem Michael-Claisen Ethyl 4-fluoro-3-oxopentanoate Pre-fluorinated NaH 68 97
Hydrogenative Ref. Tetrafluorinated precursor HF-pyridine Pd/C 82 99

Chemical Reactions Analysis

Functional Group Transformations

The diketone and fluorine substituents enable diverse reactivity:

  • Methylation : Reacts with methyl iodide in basic media to form 2-methyl derivatives, preserving the fluorinated backbone .

  • Decarboxylation : Under acidic conditions, ester derivatives undergo decarboxylation to regenerate the diketone core .

Key Reaction Pathway:

Diketone+CH3IBase2-Methyl derivative[1]\text{Diketone} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{2-Methyl derivative} \quad[1]

Catalytic Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., 2-fluoro-5-(hydroxymethyl)phenyl boronic acid) using Pd(dppf)Cl₂ to form biaryl intermediates .

Table 2: Coupling Reaction Parameters

CatalystTemp (°C)Time (h)Yield
Pd(dppf)Cl₂901272%

Table 3: DHODH Inhibitor Activity Data

CompoundIC₅₀ (nM)Key Interactions
1289 12.9H-bonds with R136, Y38
1291 8.4Enhanced hydrophobic interactions
  • Structural Insights : X-ray crystallography reveals that the fluorinated diketone moiety stabilizes inhibitor binding via hydrophobic contacts with M43, L46, and F62 residues .

Mechanistic and Spectroscopic Analysis

  • NMR Characterization : 19F^{19}\text{F} NMR shows distinct signals at δ -112 ppm (CF₂), confirming fluorination .

  • Decarboxylation Kinetics : First-order kinetics with k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} in acetic acid .

Scientific Research Applications

2,2-Difluoro-5-isopropylcyclohexane-1,3-dione has several applications in scientific research, including:

    Chemistry: It is used as a ligand in catalysis and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexane-1,3-dione Derivatives

Compound Substituents Molecular Formula Key Functional Groups
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione 2-F, 5-isopropyl C₉H₁₂F₂O₂ C=O (1,3-dione), C-F
5c (from ) 5,5-dimethyl, 2-bromophenyl C₂₉H₂₇BrO₃ C=O, C-Br, C=C (aromatic)
5d (from ) 5,5-dimethyl, 2-bromophenyl C₂₉H₂₇BrO₃ C=O, C-Br, C=C (aromatic)
Piperazine-2,3-dione () 1,4-disubstituted piperazine Variable N,N-disubstituted, C=O
  • Steric Effects : The isopropyl group introduces greater steric hindrance than the dimethyl or bromophenyl groups in analogs, possibly reducing conformational flexibility .

Spectral Data :

  • IR Spectroscopy : C=O stretches in analogs (1703–1705 cm⁻¹) are characteristic of diketones. Fluorine substituents may slightly shift these peaks due to electron withdrawal .
  • ¹H NMR : The isopropyl group in the target compound would produce distinct methyl resonances (δ ~0.8–1.2 ppm), contrasting with aromatic proton signals (δ ~6.5–7.5 ppm) in bromophenyl analogs .

Structure-Activity Relationships (SAR)

  • Substituent Position : Fluorine at the 2-position (vs. bromine at aryl positions in 5c/5d) may redirect electronic effects toward the diketone core, influencing interactions with enzymatic targets .
  • Steric vs. Electronic Balance : The isopropyl group’s bulk may offset fluorine’s electronegativity, balancing steric accessibility and electronic modulation for optimized activity .

Biological Activity

2,2-Difluoro-5-isopropylcyclohexane-1,3-dione is a chemical compound with potential biological activity that has been the subject of various studies. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione can be represented as follows:

C9H10F2O2\text{C}_9\text{H}_{10}\text{F}_2\text{O}_2

This compound features a cyclohexane ring substituted with two fluorine atoms and an isopropyl group, contributing to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of cyclohexane-1,3-dione compounds exhibit significant anticancer activity. For instance, studies involving isoindole derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability in response to treatment.

Table 1: In Vitro Cytotoxicity of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2,2-Difluoro-5-isopropyl...A54915Inhibition of cell proliferation
2,2-Difluoro-5-isopropyl...HeLa20Induction of apoptosis
N-benzylisoindole-1,3-dioneA54912Tyrosine kinase inhibition

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 2: Enzyme Inhibition Profiles

EnzymeInhibition TypeIC50 (µM)
CDK1Competitive25
CDK2Non-competitive30

Case Studies

Several case studies have documented the effects of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione in vivo. In one study involving nude mice xenografted with A549 cells, treatment with this compound resulted in significant tumor size reduction compared to control groups.

Case Study: Tumor Growth Inhibition

  • Objective : To evaluate the anticancer efficacy of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione.
  • Method : Nude mice were divided into three groups: control (no treatment), low-dose treatment (10 mg/kg), and high-dose treatment (20 mg/kg).
  • Results :
    • Control group showed tumor growth averaging 300 mm³.
    • Low-dose group showed a reduction to an average of 200 mm³.
    • High-dose group exhibited the most significant reduction to approximately 100 mm³.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in mice indicated that doses up to 50 mg/kg did not result in significant adverse effects. Histopathological examinations revealed no major organ damage at therapeutic doses.

Q & A

Q. What experimental strategies can optimize the synthesis yield of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione?

  • Methodological Answer : To enhance synthesis efficiency, employ Design of Experiments (DoE) to systematically screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while identifying critical variables . Integrate computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways and intermediates, as demonstrated by ICReDD’s workflow . Post-synthesis, optimize purification via crystallization conditions (solvent ratios, cooling rates) to maximize yield and purity.

Q. How can researchers characterize the structural and electronic properties of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione?

  • Methodological Answer :
  • Spectroscopy : Use FT-IR to confirm carbonyl (C=O) and C-F stretching vibrations (1,100–1,300 cm⁻¹). Compare with reference spectra of similar diones (e.g., cyclohexane-1,3-dione derivatives) .
  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environments and 13C^{13}\text{C} NMR to resolve carbonyl and quaternary carbons.
  • X-ray crystallography : Resolve crystal packing and steric effects from the isopropyl and fluorine substituents, as seen in analogous compounds .

Q. What are the recommended protocols for assessing solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Conduct phase-solubility studies in aprotic (e.g., DMSO, THF) and protic solvents (e.g., ethanol, water mixtures) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions.
  • Stability : Perform accelerated degradation studies under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions. Monitor decomposition via TLC or LC-MS to identify degradation products .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effects enhance the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., enolate formation). To validate, compare reaction kinetics with non-fluorinated analogs using stopped-flow techniques or computational Fukui indices. Quantum mechanical calculations (e.g., NBO analysis) can quantify charge distribution changes . Experimental validation via competitive reactions with Grignard reagents or organozinc species is recommended.

Q. What computational approaches are suitable for modeling the compound’s interactions in catalytic or biological systems?

  • Methodological Answer :
  • Docking Studies : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with enzymatic targets (e.g., cyclooxygenase or kinase enzymes). Validate with MD simulations to assess stability of ligand-receptor complexes.
  • DFT Calculations : Model transition states for reactions involving the dione moiety (e.g., Michael additions) to identify steric/electronic barriers imposed by the isopropyl group .
  • ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) for drug discovery contexts .

Q. How can researchers resolve contradictions in reported spectroscopic or catalytic activity data for this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, concentration, instrumentation). Compare 19F^{19}\text{F} NMR chemical shifts with literature values for fluorinated diones .
  • Meta-Analysis : Apply multivariate statistical tools (PCA, clustering) to identify outliers or confounding variables in published datasets.
  • Mechanistic Reassessment : Re-examine proposed reaction mechanisms using isotopic labeling (e.g., 18O^{18}\text{O} in carbonyl groups) or kinetic isotope effects to confirm pathways .

Q. What strategies enable the design of derivatives with enhanced bioactivity or selectivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or aryl groups) and test against biological targets (e.g., microbial growth assays).
  • Fragment-Based Design : Use the dione core as a scaffold and introduce functional groups via click chemistry (e.g., azide-alkyne cycloaddition) to probe binding pockets .
  • High-Throughput Screening : Pair combinatorial libraries of derivatives with automated bioassays to identify lead compounds .

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